molecular formula C25H24FNO6 B11498088 11-(4-fluorophenyl)-15-hexyl-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione

11-(4-fluorophenyl)-15-hexyl-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione

Cat. No.: B11498088
M. Wt: 453.5 g/mol
InChI Key: POWPKRVIMQJUMZ-UHFFFAOYSA-N
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Description

11-(4-fluorophenyl)-15-hexyl-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[76001,1203,8]pentadeca-3,5,7,11-tetraene-13,14-dione is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-fluorophenyl)-15-hexyl-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of functional groups such as the 4-fluorophenyl and hexyl groups. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are essential to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

11-(4-fluorophenyl)-15-hexyl-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the tetracyclic core or the functional groups.

    Substitution: Halogenation or alkylation reactions can introduce new substituents to the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents like bromine or chlorine, alkylating agents like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution reactions can introduce new functional groups to the aromatic ring.

Scientific Research Applications

11-(4-fluorophenyl)-15-hexyl-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 11-(4-fluorophenyl)-15-hexyl-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

    11-phenyl-15-hexyl-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione: Similar structure but lacks the fluorine atom.

    11-(4-chlorophenyl)-15-hexyl-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the 4-fluorophenyl group in 11-(4-fluorophenyl)-15-hexyl-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and highlights its potential for various applications.

Properties

Molecular Formula

C25H24FNO6

Molecular Weight

453.5 g/mol

IUPAC Name

11-(4-fluorophenyl)-15-hexyl-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione

InChI

InChI=1S/C25H24FNO6/c1-2-3-4-7-14-27-22(29)20(28)19-21(15-10-12-16(26)13-11-15)33-25(32)18-9-6-5-8-17(18)24(30,31)23(19,25)27/h5-6,8-13,30-32H,2-4,7,14H2,1H3

InChI Key

POWPKRVIMQJUMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)C(=O)C2=C(OC3(C21C(C4=CC=CC=C43)(O)O)O)C5=CC=C(C=C5)F

Origin of Product

United States

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